
5-(2-CHLOROPHENYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-(2-CHLOROPHENYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrazolyl group, and a triazole-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which is then reacted with 2-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate undergoes cyclization with thiourea under acidic conditions to yield the final triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-CHLOROPHENYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-(2-CHLOROPHENYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 5-(2-CHLOROPHENYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole-thiol moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The chlorophenyl and pyrazolyl groups contribute to the binding affinity and specificity towards the target.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-4-(1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
- 5-(2-bromophenyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
- 5-(2-chlorophenyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-amine
Uniqueness
The uniqueness of 5-(2-CHLOROPHENYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the triazole-thiol and chlorophenyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(2-chlorophenyl)-4-(1,3-dimethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5S/c1-8-11(7-18(2)17-8)19-12(15-16-13(19)20)9-5-3-4-6-10(9)14/h3-7H,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBIYOGRYQRTHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N2C(=NNC2=S)C3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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